2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)indol-2-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-24-8-7-22-14-5-3-2-4-12(14)10-15(22)17-20-13(11-26-17)16(23)21-18-19-6-9-25-18/h2-6,9-11H,7-8H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPYSIPPAPDMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Derivative: The indole ring is often synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 2-Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Indole and Thiazole Rings: The indole derivative is then coupled with the thiazole ring through a carboxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide to amine.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It could be a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Yield and Purity : Fluorinated derivatives (e.g., Compound 66, 108) often exhibit higher yields (75–78%), suggesting stable intermediates or efficient coupling . In contrast, bulkier substituents (e.g., cyclopropyl in Compound 36) result in lower yields (5–7%) due to steric hindrance .
- Substituent Effects: Fluorinated Groups: Compounds 66 and 108 incorporate trifluorophenyl or difluorocyclohexyl groups, which improve metabolic stability and membrane permeability compared to the target compound’s methoxyethyl group . Aromatic Amides: Pyrimidin-2-yl-piperidin-4-yl (Compound 58) and benzoxazol-2-yl () substituents may enhance target affinity via π-stacking but reduce solubility .
Structural and Functional Divergence
Indole vs. Benzene/Other Heterocycles :
- The target’s indole core provides a planar aromatic system for hydrophobic interactions, unlike benzimidazole-triazole hybrids () or pyridinyl thiazoles (). Indole derivatives are associated with kinase inhibition, while benzimidazole-triazoles target enzymes like α-glucosidase .
Methoxyethyl vs. Trimethoxybenzamido Groups :
- The methoxyethyl chain in the target compound improves aqueous solubility compared to the lipophilic trimethoxybenzamido group in Compounds 58–61 . However, the latter may enhance binding to hydrophobic pockets in targets like tubulin or proteases.
Thiazol-2-yl Amide vs. Fluorinated Amides :
- The thiazol-2-yl amide’s sulfur atom may engage in hydrogen bonding or metal coordination, a feature absent in non-thiazole amides .
Biological Activity
The compound 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide is a synthetic organic molecule that belongs to the class of indole derivatives. Its unique structure, which combines indole and thiazole moieties, suggests potential biological activities that warrant detailed investigation.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O2S |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 2-[1-(2-methoxyethyl)indol-2-yl]-N-(thiazol-2-yl)thiazole-4-carboxamide |
| InChI Key | ZFGHGCFVORSULX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The thiazole and indole components may facilitate binding to biological targets, leading to modulation of signaling pathways.
Antitumor Activity
Recent studies have highlighted the potential of thiazole-containing compounds in exhibiting cytotoxic effects against cancer cell lines. For instance, thiazoles have been shown to possess significant antitumor properties due to their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be understood through SAR studies, which reveal that modifications in the indole and thiazole rings significantly influence biological activity. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while specific substitutions on the thiazole moiety are crucial for maintaining activity .
Study 1: Anticancer Potential
A study focused on a series of thiazole-linked indoles demonstrated that certain analogues exhibited potent activity against human glioblastoma and melanoma cell lines. The results indicated that compounds with methoxy substitutions on the phenyl ring showed improved selectivity and potency compared to others .
Study 2: Enzyme Inhibition
Another research effort investigated the inhibitory effects of thiazole derivatives on specific enzymes involved in cancer progression. The findings revealed that these compounds could effectively inhibit enzyme activity, leading to reduced proliferation of cancer cells .
Q & A
Basic: What are the recommended synthetic methodologies for this compound, and how do reaction parameters influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including coupling agents (e.g., EDCI/HOBt) for amide bond formation and cyclization steps to construct the thiazole and indole moieties. Solvent choice (e.g., DMF for polar intermediates, ethanol for reflux conditions) and catalysts (e.g., Lawesson’s reagent for thiazole ring formation) critically impact yield. For example, EDCI-mediated coupling in DMF achieved >89% yield in analogous thiazole-carboxamide syntheses . Purification via column chromatography or preparative TLC is recommended to isolate high-purity products. Comparative data on melting points and spectral profiles (e.g., 121–158°C for related derivatives) should validate purity .
Basic: Which spectroscopic and chromatographic techniques confirm structural integrity and purity?
Answer:
- 1H/13C NMR : Assign peaks for methoxyethyl (-OCH2CH2O-), indole protons, and thiazole carbons. For example, indole C-2 protons resonate at δ 7.2–7.8 ppm, while thiazole carbons appear at 160–170 ppm in 13C NMR .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Elemental Analysis : Validate stoichiometric C/H/N/S ratios (e.g., ±0.4% deviation from theoretical values) .
- HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95%) .
Advanced: How to optimize reaction conditions for low yields or byproduct formation?
Answer:
- Catalyst Screening : Test alternatives (e.g., HATU vs. EDCI) for coupling efficiency. Lawesson’s reagent improved thiazole ring closure in analogous syntheses .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions in cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., nitro group reduction) .
- Stoichiometry Adjustments : Excess reagents (1.2–1.5 eq) drive reactions to completion, as seen in benzimidazole-thiazole syntheses .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and concentrations (IC50 vs. higher doses) .
- Orthogonal Assays : Combine enzymatic (e.g., COX-1/2 inhibition) and cell-based assays (e.g., MTT for cytotoxicity) to cross-validate results .
- Purity Verification : Contaminants (e.g., unreacted starting materials) may skew data; re-test compounds after HPLC purification .
Advanced: What experimental approaches investigate the mechanism of action?
Answer:
- Molecular Docking : Model interactions with target proteins (e.g., tubulin for anticancer activity) using software like AutoDock, referencing poses from analogous compounds (e.g., 9c binding to α/β-tubulin) .
- Gene Expression Profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells .
- Enzyme Inhibition Assays : Measure IC50 values against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Advanced: How to design stability studies for degradation pathways?
Answer:
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and varying pH (2–9) for 4–12 weeks .
- HPLC-MS Monitoring : Detect degradation products (e.g., hydrolyzed amide bonds) and quantify stability (% remaining) .
- Light Exposure Studies : Use ICH Q1B guidelines to assess photostability under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
